N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)13-4-2-1-3-12(13)15(23)21-11-7-5-10(6-8-11)9-14(20)22/h1-8H,9H2,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKRYBWXOLTREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Intermediate Isolation
The most widely reported method involves a three-step sequence:
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Synthesis of 2-(Trifluoromethyl)benzoyl Chloride :
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Coupling with 4-Aminophenylacetamide :
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Final Purification :
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Column chromatography (silica gel, ethyl acetate/hexane = 3:7) removes unreacted starting materials.
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Purity confirmed via HPLC (>98%).
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Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | THF, DCM, DMF | THF | +12% vs. DCM |
| Temperature (°C) | 0–5, 25, 40 | 0–5 | +15% vs. 25°C |
| Base | TEA, DIPEA, NaOH | TEA | +8% vs. DIPEA |
Patent-Based Approach: Fluorination-Cyanidation-Hydrolysis
Process Overview (CN113698315A)
This industrial-scale method avoids hazardous reagents and achieves 67% overall yield:
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Fluorination of 2,3-Dichlorotrifluorotoluene :
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Cyanidation :
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Hydrogenation-Hydrolysis :
Table 2: Catalytic Hydrogenation Efficiency
| Catalyst | H₂ Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 50 | 4 | 92 |
| Raney Ni | 50 | 6 | 84 |
| 10% Pd(OH)₂/C | 50 | 3 | 89 |
Microwave-Assisted One-Pot Synthesis
Accelerated Amide Bond Formation
Microwave irradiation reduces reaction time from hours to minutes:
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Reagents : 2-(Trifluoromethyl)benzoic acid, 4-aminophenylacetamide, EDCl/HOBt.
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Conditions : 100 W, 120°C, 15 minutes.
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Yield : 82% with 96% purity (vs. 78% in conventional heating).
Mechanistic Insight : Microwave energy enhances molecular collisions, accelerating the formation of the active ester intermediate (EDCl-mediated activation).
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
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Resin : Wang resin functionalized with 4-aminophenylacetamide.
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Steps :
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Load 2-(trifluoromethyl)benzoyl chloride onto resin (DCM, 25°C, 2 h).
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Cleave with trifluoroacetic acid (TFA)/H₂O (95:5) to release the product.
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Advantages :
Comparative Analysis of Methods
Table 3: Method Efficiency and Environmental Impact
| Method | Yield (%) | Purity (%) | Hazardous Reagents | Scalability |
|---|---|---|---|---|
| Multi-Step Amidation | 78 | 98 | SOCl₂ | Moderate |
| Patent Process | 67 | 97 | None | High |
| Microwave | 82 | 96 | EDCl | Low |
| Solid-Phase | 85 | 99 | TFA | High |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Findings and Trends
Data Tables
Table 1. Comparison of Key Benzamide Derivatives
Table 2. Substituent Effects on Physicochemical Properties
Biological Activity
N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity, allowing it to interact effectively with lipid membranes and proteins. Its structure can be summarized as follows:
- Chemical Formula : C15H14F3N2O
- Molecular Weight : 300.28 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
This compound has been studied for its antimicrobial activity. Initial investigations indicated that compounds with similar structures exhibited moderate inhibition against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. The trifluoromethyl group is known to enhance the interaction with inflammatory mediators, potentially modulating pathways such as NF-kB signaling. This modulation can lead to reduced production of pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease models.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Preliminary studies suggest that it may exhibit competitive inhibition, which could be beneficial in treating conditions like Alzheimer's disease .
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes, affecting intracellular signaling pathways and potentially leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition of M. tuberculosis | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme inhibition | Inhibition of AChE |
Case Studies
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Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of the compound against M. tuberculosis. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development into a therapeutic agent . -
Inflammation Model :
In a model of acute inflammation, this compound was administered to mice subjected to lipopolysaccharide-induced inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[4-(carbamoylmethyl)phenyl]-2-(trifluoromethyl)benzamide, and how can reaction yields be optimized?
- Methodology : Adapt multi-step procedures involving alkylation, benzoylation, and purification. For example:
- Step 1 : React 4-(aminomethyl)phenylcarbamoylmethyl derivatives with 2-(trifluoromethyl)benzoyl chloride under anhydrous conditions using a base (e.g., triethylamine).
- Step 2 : Purify via HPLC or column chromatography to isolate the HCl salt form, as described for structurally analogous benzamides .
- Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios to minimize hydrolysis of acyl intermediates. Yields >70% are achievable with rigorous exclusion of moisture .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), carbamoylmethyl groups (δ 2.8–3.5 ppm), and trifluoromethyl signals (no splitting due to quadrupolar relaxation) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl/F substituents .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the carbamoylmethyl group in biological activity?
- Approach :
- Syntize analogs with varying substituents (e.g., replacing carbamoylmethyl with methylthio or methoxy groups).
- Compare bioactivity (e.g., enzyme inhibition, antiparasitic efficacy) using assays like Trypanosoma brucei growth inhibition .
- Key Insight : The carbamoylmethyl group may enhance solubility and hydrogen-bonding interactions, as seen in analogs with improved pharmacokinetic profiles .
Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?
- Tools :
- UCSF Chimera : Visualize ligand-protein docking and identify key interactions (e.g., π-stacking with aromatic residues, hydrogen bonds with amide groups) .
- Molecular Dynamics (MD) : Simulate binding stability under physiological conditions (e.g., 310 K, 1 atm) to assess trifluoromethyl group contributions to hydrophobic interactions .
- Validation : Cross-reference computational predictions with experimental data (e.g., X-ray crystallography or mutagenesis studies) .
Q. How can contradictory bioactivity data between similar benzamide derivatives be resolved?
- Analysis Framework :
- Step 1 : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase inhibition studies).
- Step 2 : Perform meta-analysis of substituent effects (e.g., electron-withdrawing groups like trifluoromethyl vs. electron-donating groups like methoxy).
- Case Study : In Trypanosoma brucei inhibitors, trifluoromethyl analogs showed 10-fold higher potency than chloro-substituted derivatives due to enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
